1-Methyl-4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine is a compound that exhibits significant pharmacological potential. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The structure of this compound features a pyrazole ring fused with a pyrimidine moiety, making it a subject of interest in medicinal chemistry.
The synthesis and characterization of 1-methyl-4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine have been documented in various scientific publications, highlighting its synthetic routes and biological evaluations. Notable studies include those focusing on the synthesis of pyrazolo[1,5-a]pyrimidines and related derivatives, which provide insights into the compound's formation and potential applications in drug development .
This compound can be classified as:
The synthesis of 1-methyl-4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine typically involves several key steps:
The reaction mechanism involves the nucleophilic attack of the amino group on the electrophilic carbon of the aryl chloride, leading to the formation of the target compound . The use of bases like N,N-Diisopropylethylamine enhances the nucleophilicity of the amine.
Key molecular data include:
The compound can participate in various chemical reactions due to its functional groups:
For instance, in one study, derivatives were synthesized via reactions involving 5-amino-pyrazoles with α,β-unsaturated ketones, showcasing their versatility in forming complex structures through cyclization and condensation .
The mechanism of action for compounds like 1-methyl-4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine often involves:
In vitro studies have indicated that pyrazole derivatives exhibit cytotoxicity against various cancer cell lines, supporting their role as potential therapeutic agents .
Relevant data from studies indicate that these compounds can exhibit significant stability and reactivity under controlled conditions .
The ongoing research into pyrazole derivatives continues to unveil new applications in drug discovery and development, particularly in targeting viral infections and cancer therapies .
Pyrazolo[1,5-a]pyrimidine (PP) represents a privileged scaffold in medicinal chemistry due to its structural resemblance to purine nucleotides and versatile drug-like properties. First systematically studied in the mid-20th century, PP derivatives gained prominence with the approval of zaleplon (hypnotic) and anagliptin (antidiabetic) [7]. The scaffold’s synthetic flexibility allows functionalization at five peripheral positions (C2, C3, C5, C6, C7), enabling rational drug design [7] [6]. By the 2020s, over 60 clinical candidates incorporated PP cores, primarily targeting kinases, phosphodiesterases, and carbonic anhydrases [2] [7]. Key milestones include:
Table 1: Evolution of Key Pyrazolo[1,5-a]Pyrimidine Derivatives
Era | Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1990s–2000s | Zaleplon | Insomnia treatment | 7-Azaindole bioisostere |
2000s–2010s | Dorsomorphin | AMPK/VEGFR2 inhibitor | 6-Aryl-3-pyridyl substitution |
2010s–2020s | Zanubrutinib | Bruton’s tyrosine kinase inhibitor | 7-(Pyrazol-3-ylamino) functionalization |
2020s–Present | Triazole-glycohybrids | Anticancer agents | Carbohydrate conjugation at C7 position |
Recent advances focus on microwave-assisted synthesis and catalytic C–C coupling (e.g., Suzuki–Miyaura with Buchwald ligands) to access sterically hindered PP derivatives [6]. This evolution underscores the scaffold’s adaptability in addressing emerging drug targets.
The compound 1-methyl-4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine (CAS# 956721-98-5) exemplifies a hybrid PP scaffold merging pyrimidine and pyrazole pharmacophores. Its structure features:
The bicyclic system adopts a planar conformation essential for π-stacking in enzyme active sites (e.g., ATP-binding pockets) [7]. The electron-rich pyrimidine ring engages in hydrogen bonding via N1 and N3 atoms, while the pyrazole’s amino group (–NH~2~) acts as a hydrogen bond donor [6]. This hybrid serves as a versatile intermediate for generating libraries via:
Table 2: Physicochemical and Computational Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C~9~H~11~N~5~S | Balanced C/N ratio for solubility & permeability |
Molecular Weight | 221.28 g/mol | Compliant with Lipinski’s rule (MW < 500) |
Predicted logP | 1.18 | Optimal for cell membrane penetration |
Topological PSA | 69.62 Ų | Moderate passive diffusion |
Hydrogen Bond Donors | 1 (pyrazole-NH) | Enzyme active site interaction |
Hydrogen Bond Acceptors | 6 (pyrimidine N, pyrazole N) | Enhanced target affinity |
Rotatable Bonds | 2 | Conformational flexibility |
The methylthio (–SCH~3~) and 1-methylpyrazole groups critically define the compound’s pharmacodynamic profile:
Enables covalent inhibition when paired with electrophilic warheads (e.g., in kinase inhibitors) [9]
1-Methylpyrazole Functions:
In carbonic anhydrase inhibitors, analogs bearing methylthio groups showed K~i~ = 23–26 nM against hCA IX/XII isoforms, attributed to coordination with zinc ions [2]. Similarly, PP derivatives with 5-amino groups suppressed COX-2 (IC~50~ = 1.11 μM) and IL-6 (80% inhibition) in inflammation models [3]. The methylthio group’s electronegativity also tunes the pyrimidine ring’s π-electron density, facilitating stacking interactions in kinase domains [7] [9].
Table 3: Bioactivity Modulation by Key Substituents
Substituent | Chemical Role | Biological Impact | Example Derivatives |
---|---|---|---|
Methylthio (–SCH~3~) | H-bond acceptor; Metabolic handle | Enhances CA IX inhibition (K~i~ ~23–26 nM) | Sulfonamide-containing PP inhibitors [2] |
5-Amino (–NH~2~) | H-bond donor; Derivatization site | Reduces IL-6/TNF-α (80–89% inhibition) | Anti-inflammatory PP analogs [3] |
N1-Methylpyrazole | Metabolic stabilizer; Conformational lock | Improves oral bioavailability in kinase inhibitors | Dorsomorphin analogs [6] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: